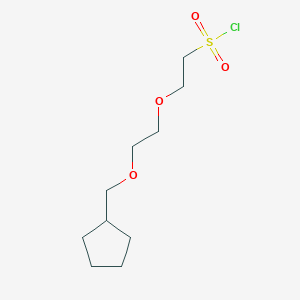![molecular formula C7H9ClF2O2S B13474000 [3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanesulfonyl chloride](/img/structure/B13474000.png)
[3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(Difluoromethyl)bicyclo[111]pentan-1-yl]methanesulfonyl chloride is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique bicyclo[111]pentane structure, which is known for its rigidity and stability
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Difluoromethyl)bicyclo[111]pentan-1-yl]methanesulfonyl chloride typically involves the functionalization of bicyclo[111]pentane derivativesThe reaction conditions often require the use of strong bases and specific catalysts to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
[3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonyl chloride group can be substituted with nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The difluoromethyl group can participate in oxidation and reduction reactions, altering the compound’s electronic properties.
Addition Reactions: The bicyclo[1.1.1]pentane core can undergo addition reactions with electrophiles and nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include sulfonamide derivatives, difluoromethylated compounds, and various addition products that retain the bicyclo[1.1.1]pentane structure.
Applications De Recherche Scientifique
Chemistry
In chemistry, [3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanesulfonyl chloride is used as a building block for the synthesis of complex molecules. Its unique structure and reactivity make it valuable for developing new materials and catalysts .
Biology and Medicine
In biology and medicine, this compound is explored for its potential as a bioisostere, mimicking the properties of other biologically active molecules. It has shown promise in drug discovery, particularly in designing molecules with improved pharmacokinetic properties .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers .
Mécanisme D'action
The mechanism of action of [3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanesulfonyl chloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, while the methanesulfonyl chloride group can participate in covalent bonding with nucleophilic sites on proteins and other biomolecules . These interactions can modulate biological pathways and lead to various therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other bicyclo[1.1.1]pentane derivatives, such as:
- [3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanesulfonyl chloride
- [3-(Chloromethyl)bicyclo[1.1.1]pentan-1-yl]methanesulfonyl chloride
- [3-(Bromomethyl)bicyclo[1.1.1]pentan-1-yl]methanesulfonyl chloride
Uniqueness
What sets [3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanesulfonyl chloride apart is the presence of the difluoromethyl group, which imparts unique electronic properties and enhances its reactivity. This makes it particularly valuable in applications where specific electronic characteristics are desired.
Propriétés
Formule moléculaire |
C7H9ClF2O2S |
|---|---|
Poids moléculaire |
230.66 g/mol |
Nom IUPAC |
[3-(difluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride |
InChI |
InChI=1S/C7H9ClF2O2S/c8-13(11,12)4-6-1-7(2-6,3-6)5(9)10/h5H,1-4H2 |
Clé InChI |
LXJLLXGQIJSFCJ-UHFFFAOYSA-N |
SMILES canonique |
C1C2(CC1(C2)C(F)F)CS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Thieno[2,3-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B13473918.png)
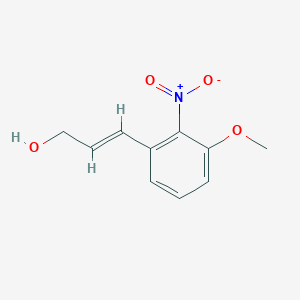
![4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13473920.png)
![tert-butyl N-[(1S)-1-(azetidin-3-yl)ethyl]carbamate](/img/structure/B13473926.png)
![2-[3-(2-Piperidin-1-ylethyl)-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-2-yl]ethanamine;trihydrochloride](/img/structure/B13473935.png)
![6-Thiaspiro[3.4]octan-8-one](/img/structure/B13473940.png)
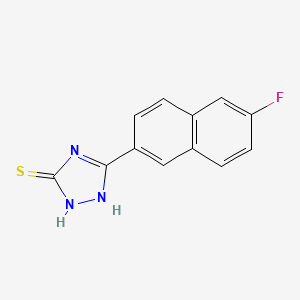

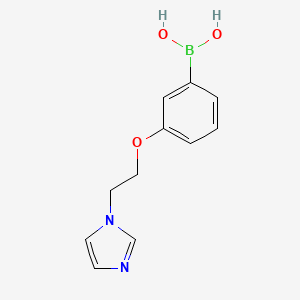

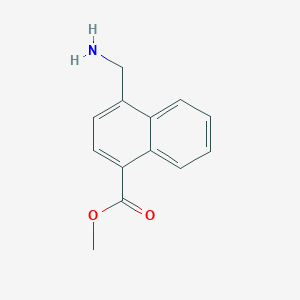
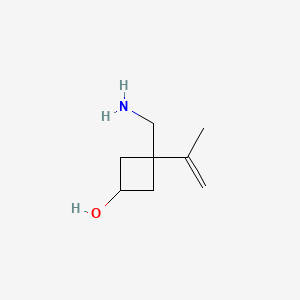
![2-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-ol](/img/structure/B13473998.png)
